molecular formula C14H22BNO5 B1402720 2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2096997-24-7

2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1402720
CAS No.: 2096997-24-7
M. Wt: 295.14 g/mol
InChI Key: AMVMDQKWXGAXKM-UHFFFAOYSA-N
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Description

2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative characterized by three methoxy (-OCH₃) groups at positions 2, 3, and 6 of the pyridine ring and a pinacol boronate ester at position 5. Its molecular formula is C₁₄H₂₂BNO₅, with a calculated molecular weight of 295.11 g/mol . The compound is supplied as a solid by Sigma-Aldrich and is used in pharmaceutical research and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to its boronate functionality . The methoxy groups enhance solubility in polar solvents, making it advantageous for applications requiring hydrophilic intermediates.

Properties

IUPAC Name

2,3,6-trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO5/c1-13(2)14(3,4)21-15(20-13)9-8-10(17-5)12(19-7)16-11(9)18-6/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVMDQKWXGAXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronate ester group in the compound is crucial for its reactivity, allowing it to form stable complexes with palladium catalysts. These interactions are essential for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in these pathways. For instance, it can affect the phosphorylation states of proteins, thereby altering gene expression and cellular metabolism. Studies have shown that this compound can induce changes in the expression of genes related to oxidative stress and apoptosis, highlighting its potential impact on cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronate ester group allows it to form reversible covalent bonds with diols and other nucleophiles, which is critical for its role in enzyme inhibition or activation. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and thus modulating enzymatic activity. Additionally, it can activate certain enzymes by stabilizing their active conformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the molecule, facilitating its excretion. The compound can also interact with cofactors like NADPH, which are essential for its biotransformation. These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Biological Activity

2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₂BNO₅
  • Molecular Weight : 295.14 g/mol
  • CAS Number : 2096997-24-7

The compound features a pyridine ring substituted with three methoxy groups and a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound has shown potential as a DNA cross-linking agent. It can activate under certain conditions (e.g., in the presence of hydrogen peroxide), leading to the formation of reactive species that can intercalate into DNA strands, causing damage and inhibiting cell proliferation in cancer cells .
  • Anticancer Properties : In vitro studies have demonstrated that compounds similar to 2,3,6-trimethoxy-pyridine exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression. Such inhibition can lead to reduced tumor growth and metastasis .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer ActivityInduced apoptosis in CLL lymphocytes; selective toxicity against cancer cells
DNA Cross-LinkingActivated by H₂O₂; causes DNA strand breaks
Enzyme InhibitionPotential inhibition of kinases related to tumor growth

Case Studies

  • Cytotoxicity Studies : A study evaluated the effects of various boron-containing compounds on cancer cell lines. The results indicated that 2,3,6-trimethoxy-pyridine derivatives significantly inhibited cell growth in leukemia and solid tumors while exhibiting minimal effects on normal cells .
  • Mechanistic Insights : Another research effort focused on understanding how these compounds interact with cellular machinery. It was found that the activation of quinone methide precursors led to enhanced anticancer activity through DNA damage pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Differences

The compound’s structural analogues vary in substituent type, position, and electronic effects, influencing their reactivity and applications. Key comparisons are summarized below:

Table 1: Comparative Overview of Structural Analogues
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications References
2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₄H₂₂BNO₅ 2-OCH₃, 3-OCH₃, 6-OCH₃, 5-boronate 295.11 Pharmaceutical intermediates, organic synthesis
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₁H₁₄BBrNO₂ 3-Br, 5-boronate 289.06 Cholinergic drug synthesis, organic electroluminescent devices
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine C₁₂H₁₅BF₃NO₂ 2-CF₃, 4-boronate 273.06 Cross-coupling reactions, agrochemicals
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-3-ylamine C₁₂H₁₉BN₂O₃ 2-OCH₃, 3-NH₂, 5-boronate 266.11 Pharmaceutical intermediates (e.g., kinase inhibitors)
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₁H₁₅BFNO₂ 3-F, 5-boronate 223.05 Suzuki-Miyaura coupling, fluorinated drug synthesis

Reactivity in Cross-Coupling Reactions

  • Electron-Donating vs. Withdrawing Groups : The trimethoxy groups in the target compound are electron-donating, which may slightly reduce the electrophilicity of the boronate ester compared to analogues with electron-withdrawing substituents (e.g., -Br, -CF₃). However, the boronate’s reactivity in Suzuki-Miyaura couplings is primarily governed by the palladium catalyst and base .
  • Yield and Stability : Bromo- and trifluoromethyl-substituted analogues (e.g., entries 2 and 3 in Table 1) often exhibit higher reactivity in aryl-aryl couplings due to their electron-withdrawing effects, but they may require stringent anhydrous conditions . The target compound’s methoxy groups improve stability in protic solvents, enabling use in aqueous-phase reactions .

Physical Properties and Solubility

  • Solubility: The trimethoxy groups in the target compound increase hydrophilicity, making it soluble in methanol, DMSO, and aqueous-organic mixtures. In contrast, trifluoromethyl- and bromo-substituted analogues are more lipophilic .
  • Stability : All boronate esters are moisture-sensitive, but electron-donating methoxy groups may slightly mitigate hydrolysis compared to electron-withdrawing substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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